![molecular formula C15H23N3O5 B5868321 2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5868321.png)
2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol typically involves multiple steps:
Nitration of 4,5-dimethoxybenzyl alcohol: This step introduces the nitro group into the aromatic ring.
Formation of the piperazine derivative: The nitrated compound is then reacted with piperazine to form the desired piperazine derivative.
Introduction of the ethanol moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine, which can further participate in various chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
2-[4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets, providing insights into their mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: A similar compound with an ethanol group directly attached to the aromatic ring.
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine: A piperidine derivative with similar substituents on the aromatic ring.
Uniqueness
2-[4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol is unique due to the combination of its piperazine ring and the specific substitution pattern on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
2-[4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5/c1-22-14-9-12(13(18(20)21)10-15(14)23-2)11-17-5-3-16(4-6-17)7-8-19/h9-10,19H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCUXLMHWUHPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCN(CC2)CCO)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-BENZYL-4-{6-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-5-YL}-1,3-THIAZOL-2-AMINE](/img/structure/B5868240.png)
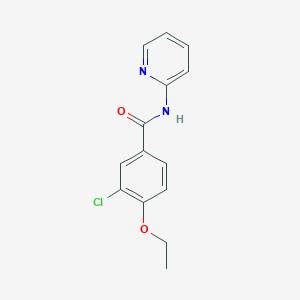
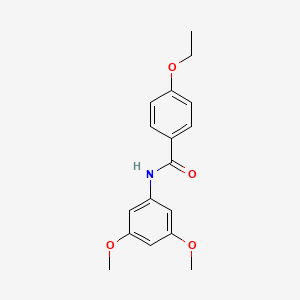
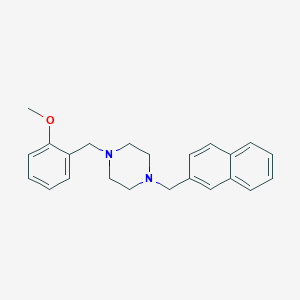
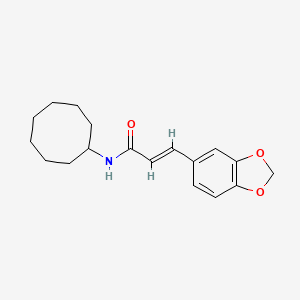
![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5868286.png)
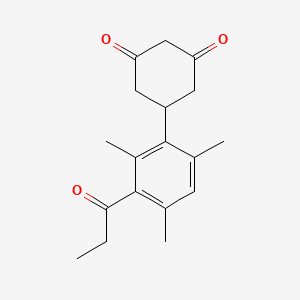
![1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![12,12-dimethyl-N-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B5868305.png)

![3-Phenyl-5-propyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5868323.png)
![methyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5868325.png)
